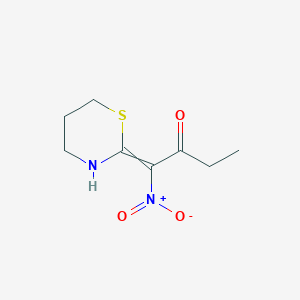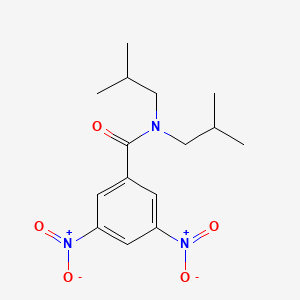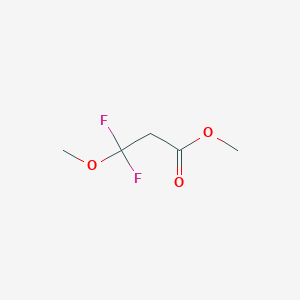
Methyl 3,3-difluoro-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-difluoro-3-methoxypropanoate is an organic compound with the molecular formula C5H8F2O3 It is a fluorinated ester, which means it contains fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoro-3-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-difluoro-3-methoxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-3-methoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed to form 3,3-difluoro-3-methoxypropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3,3-difluoro-3-methoxypropanoic acid derivatives.
Hydrolysis: 3,3-difluoro-3-methoxypropanoic acid and methanol.
Reduction: 3,3-difluoro-3-methoxypropanol.
Scientific Research Applications
Methyl 3,3-difluoro-3-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3-difluoro-3-methoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or
Properties
CAS No. |
60375-66-8 |
|---|---|
Molecular Formula |
C5H8F2O3 |
Molecular Weight |
154.11 g/mol |
IUPAC Name |
methyl 3,3-difluoro-3-methoxypropanoate |
InChI |
InChI=1S/C5H8F2O3/c1-9-4(8)3-5(6,7)10-2/h3H2,1-2H3 |
InChI Key |
NLDTWOLETJMFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




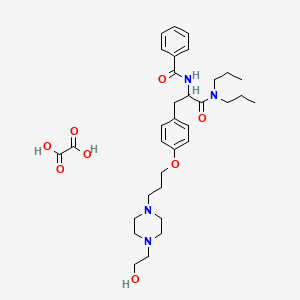
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
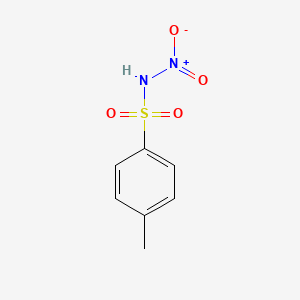
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
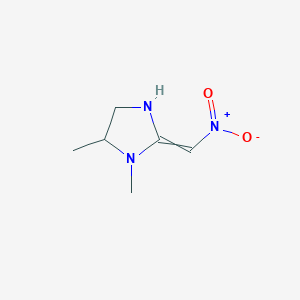
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
